molecular formula C13H19NO4 B14238285 3,3'-(Nitromethylene)di(cyclohexan-1-one) CAS No. 403477-76-9

3,3'-(Nitromethylene)di(cyclohexan-1-one)

Cat. No.: B14238285
CAS No.: 403477-76-9
M. Wt: 253.29 g/mol
InChI Key: VCNKXIIHTAKDIG-UHFFFAOYSA-N
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Description

3,3’-(Nitromethylene)di(cyclohexan-1-one) is an organic compound with the molecular formula C13H19NO4 It is a derivative of cyclohexanone, featuring a nitromethylene group bridging two cyclohexanone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Nitromethylene)di(cyclohexan-1-one) typically involves the reaction of cyclohexanone with nitromethane under basic conditions. The reaction proceeds via a Henry reaction (nitroaldol reaction), followed by dehydration to form the nitromethylene bridge. Common reagents used in this synthesis include diethylamine as a base catalyst and mesyl chloride for dehydration .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Nitromethylene)di(cyclohexan-1-one) can undergo various chemical reactions, including:

    Oxidation: The nitromethylene group can be oxidized to form nitro compounds.

    Reduction: Reduction of the nitromethylene group can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitromethylene carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitromethylene group.

Major Products

    Oxidation: Nitro derivatives of cyclohexanone.

    Reduction: Amine derivatives of cyclohexanone.

    Substitution: Various substituted cyclohexanone derivatives, depending on the nucleophile used.

Scientific Research Applications

3,3’-(Nitromethylene)di(cyclohexan-1-one) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-(Nitromethylene)di(cyclohexan-1-one) involves its interaction with biological molecules. The nitromethylene group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylcyclohexanone: A structurally similar compound with two methyl groups instead of the nitromethylene bridge.

    Cyclohexanone: The parent compound, lacking the nitromethylene group.

    1,3-Cyclohexanedione: Another derivative of cyclohexanone with different functional groups.

Uniqueness

3,3’-(Nitromethylene)di(cyclohexan-1-one) is unique due to the presence of the nitromethylene bridge, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other cyclohexanone derivatives and expands its utility in various research applications .

Properties

CAS No.

403477-76-9

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

3-[nitro-(3-oxocyclohexyl)methyl]cyclohexan-1-one

InChI

InChI=1S/C13H19NO4/c15-11-5-1-3-9(7-11)13(14(17)18)10-4-2-6-12(16)8-10/h9-10,13H,1-8H2

InChI Key

VCNKXIIHTAKDIG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)C(C2CCCC(=O)C2)[N+](=O)[O-]

Origin of Product

United States

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